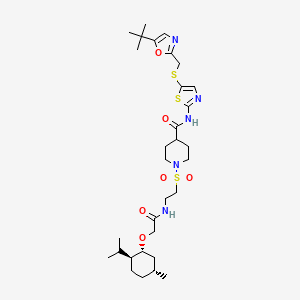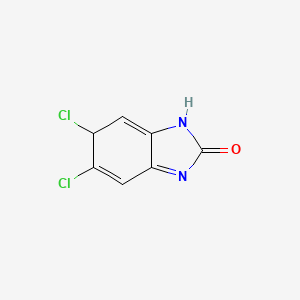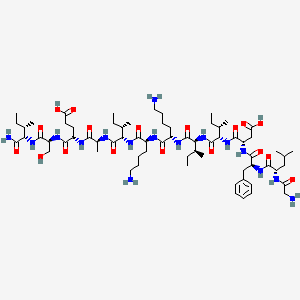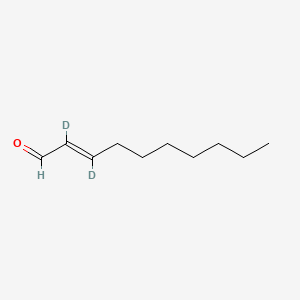
trans-2-Decenal-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Decenal-d2: is a deuterated form of trans-2-Decenal, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenal-d2 typically involves the deuteration of trans-2-Decenal. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The final product is purified using distillation or chromatography techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Decenal-d2 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form trans-2-decenol-d2.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Decenal-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic methods .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotope labeling helps in understanding the dynamics of biological systems .
Medicine: The compound’s anti-inflammatory, antibacterial, antifungal, and anticancer properties make it a valuable tool in medical research. It is used to develop new therapeutic agents and study drug metabolism .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its stable isotope labeling is crucial for quality control and process optimization .
Wirkmechanismus
trans-2-Decenal-d2 exerts its effects through various molecular targets and pathways. Its anti-inflammatory action is mediated by inhibiting the production of pro-inflammatory cytokines. The antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes. The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
trans-2-Decenal: The non-deuterated form with similar chemical properties but different isotopic composition.
trans-2-Octenal: A shorter chain aldehyde with similar reactivity.
trans-2-Dodecenal: A longer chain aldehyde with similar functional groups
Uniqueness: trans-2-Decenal-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other scientific studies .
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(E)-2,3-dideuteriodec-2-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+/i8D,9D |
InChI-Schlüssel |
MMFCJPPRCYDLLZ-PSOXUGQUSA-N |
Isomerische SMILES |
[2H]/C(=C(/[2H])\C=O)/CCCCCCC |
Kanonische SMILES |
CCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


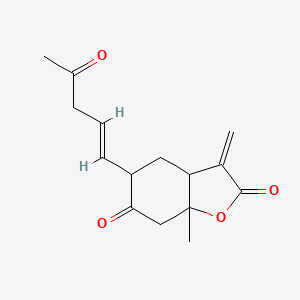
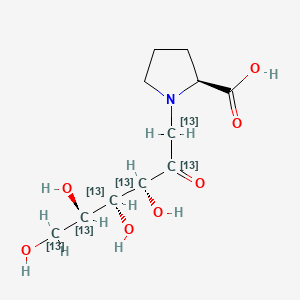
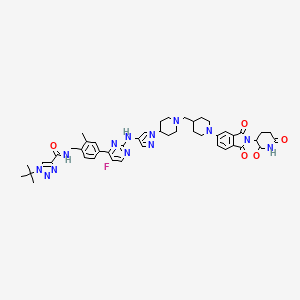
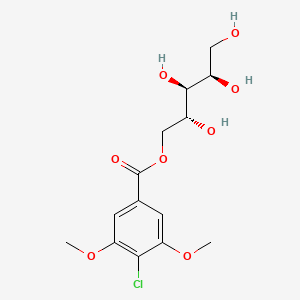
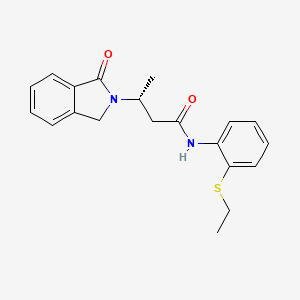
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
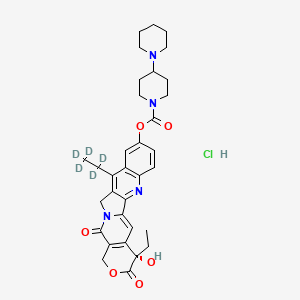
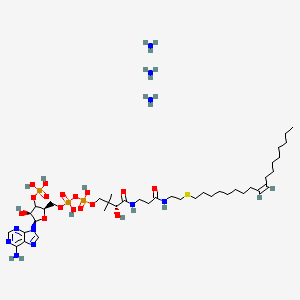
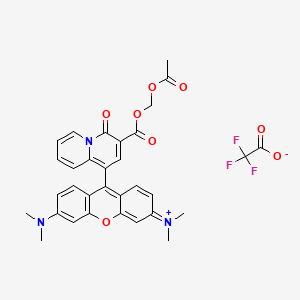
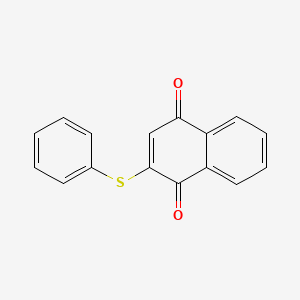
![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
